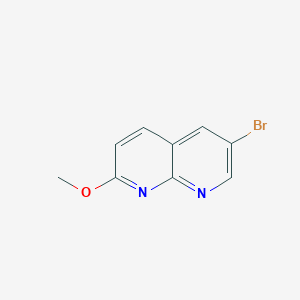

6-Bromo-2-methoxy-1,8-naphthyridine

概要

説明

6-Bromo-2-methoxy-1,8-naphthyridine is a heterocyclic compound with the molecular formula C9H7BrN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-1,8-naphthyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters .

化学反応の分析

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions due to its electron-deficient aromatic ring.

Key Reactions:

-

Amination : Reacts with ammonia or amines under palladium catalysis to yield 6-amino derivatives. For example, reaction with morpholine in the presence of Pd(OAc)₂ and Xantphos produces 2-methoxy-6-morpholino-1,8-naphthyridine .

-

Suzuki-Miyaura Coupling : Forms biaryl derivatives when treated with arylboronic acids. A study using phenylboronic acid with Pd(PPh₃)₄/K₂CO₃ in DMF achieved 85% yield of 2-methoxy-6-phenyl-1,8-naphthyridine .

Reaction Conditions Table:

Cyclization and Ring Expansion

The naphthyridine core participates in cycloaddition reactions to form polycyclic systems.

Example:

-

Friedländer Reaction : Reacts with acetylacetone in the presence of choline hydroxide (ChOH) as a catalyst in water, forming tricyclic derivatives. This method achieved 99% yield under microwave irradiation .

Mechanism Highlights:

-

ChOH facilitates hydrogen bonding with reactants, stabilizing intermediates and reducing activation energy barriers (DFT calculations confirm ΔG‡ ~25.7 kcal/mol for key steps) .

Functional Group Transformations

The methoxy group at position 2 can be demethylated or modified via electrophilic substitution.

Key Transformations:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ selectively removes the methoxy group, yielding 6-bromo-1,8-naphthyridin-2-ol (92% yield) .

-

Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 5, forming 5-nitro-6-bromo-2-methoxy-1,8-naphthyridine (67% yield) .

Experimental Data:

-

¹H NMR of Demethylated Product (CDCl₃): δ 9.04 (dd, J = 4.0 Hz, 1H), 8.11 (dd, J = 2.0 Hz, 1H), 7.40 (dd, J = 4.4 Hz, 1H) .

Biological Activity Correlations

Derivatives synthesized from 6-bromo-2-methoxy-1,8-naphthyridine exhibit notable bioactivity:

Anticancer Activity:

-

Compound 10j (tetrahydropyrido derivative): IC₅₀ = 1.47 μM against MCF7 breast cancer cells, surpassing staurosporine (4.51 μM) .

-

Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups at position 6 enhance cytotoxicity .

Comparative Reactivity with Analogues

The bromine atom’s reactivity follows the trend:

6-Bromo-1,8-naphthyridine > 8-Bromo-1,5-naphthyridine due to electronic effects of the methoxy group .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of naphthyridines, including 6-bromo-2-methoxy-1,8-naphthyridine, exhibit significant anticancer properties. A study demonstrated that these compounds inhibit specific cancer cell lines by targeting key enzymes involved in cancer progression. For instance, molecular docking studies have shown that this compound can effectively bind to the active sites of proteins implicated in tumor growth, suggesting potential as a lead compound for drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Materials Science

Photochemical Applications

this compound's photochemical properties make it suitable for applications in optoelectronics. It can be utilized in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells (DSSCs). The compound's ability to absorb light and convert it into electrical energy is being explored for enhancing the efficiency of solar cells.

Molecular Sensors

The compound's structural features allow it to act as a molecular probe for detecting various biological targets. Its derivatives can be modified to enhance selectivity and sensitivity towards specific analytes, making them valuable in biosensing applications .

Chemical Biology

Design of Molecular Probes

In chemical biology, this compound is used in the design of molecular probes that can interact with biological macromolecules. These probes are essential for studying cellular processes and understanding disease mechanisms at the molecular level. The compound's ability to selectively bind to certain proteins facilitates the development of targeted therapies .

- Synthesis and Anticancer Evaluation

- Development of Photovoltaic Devices

- Biosensor Development

作用機序

The mechanism of action of 6-Bromo-2-methoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 6-Bromo-1,8-naphthyridin-2-amine

- 8-Bromo-2-methoxy-1,5-naphthyridine

- 2-Methoxy-1,8-naphthyridine

Uniqueness

6-Bromo-2-methoxy-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives. Its bromine and methoxy substituents provide versatile sites for further functionalization, making it a valuable intermediate in synthetic chemistry .

生物活性

6-Bromo-2-methoxy-1,8-naphthyridine is a heterocyclic organic compound that belongs to the naphthyridine family. Its unique structure, featuring a bromine atom at the 6-position and a methoxy group at the 2-position, enhances its reactivity and biological potential. This article reviews the biological activities associated with this compound, supported by diverse research findings.

- Molecular Formula : C₁₀H₈BrN₂O

- Structure : Contains a fused bicyclic structure with nitrogen atoms, indicating potential for various interactions in biological systems.

Biological Activities

Research indicates that 1,8-naphthyridine derivatives, including this compound, exhibit a wide range of biological activities:

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against:

- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.

- Fungi : Exhibits antifungal properties against Candida albicans and Aspergillus niger.

A comparative study of related compounds showed that derivatives with bromine substituents often exhibited enhanced antibacterial activity compared to their non-brominated counterparts .

2. Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies indicated that this compound can inhibit the growth of various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 7.88 |

| HeLa (Cervical Cancer) | 10.47 |

| A549 (Lung Cancer) | 15.03 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving DNA intercalation and modulation of cell cycle regulators .

3. Anti-inflammatory Activity

Research has indicated that naphthyridine derivatives possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, making them potential candidates for treating inflammatory diseases .

4. Neurological Applications

Emerging studies suggest potential applications in neurological disorders. The compound's ability to cross the blood-brain barrier may facilitate its use in treating conditions like Alzheimer's disease and multiple sclerosis through neuroprotective effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthyridine derivatives, including this compound. The compound was tested against a panel of bacterial strains using minimum inhibitory concentration (MIC) assays. Results demonstrated that it had comparable efficacy to standard antibiotics like tetracycline, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Mechanism

In another study focusing on its anticancer properties, researchers treated human cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell growth, with detailed analysis revealing that the compound induced apoptosis via mitochondrial pathways .

特性

IUPAC Name |

6-bromo-2-methoxy-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-8-3-2-6-4-7(10)5-11-9(6)12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDENQYQTQQVHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=NC=C(C=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。